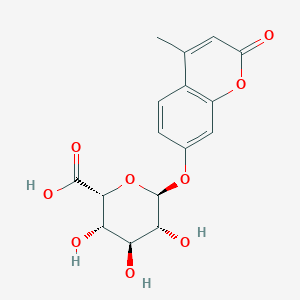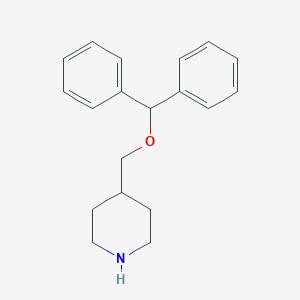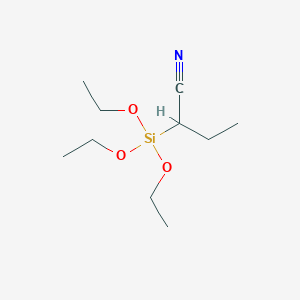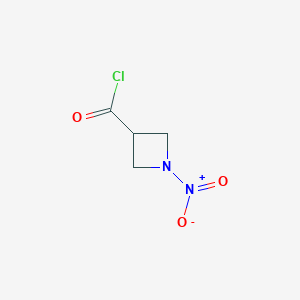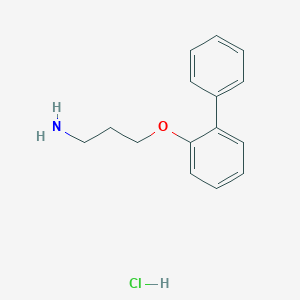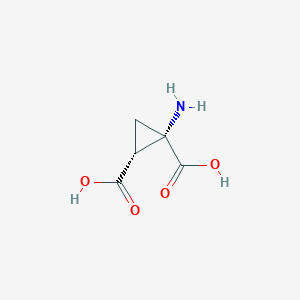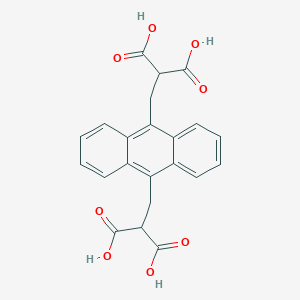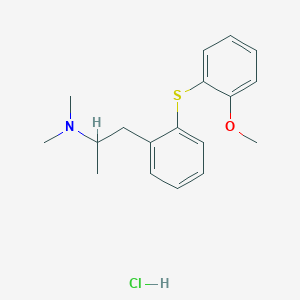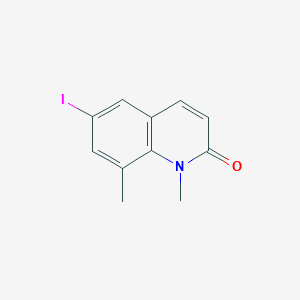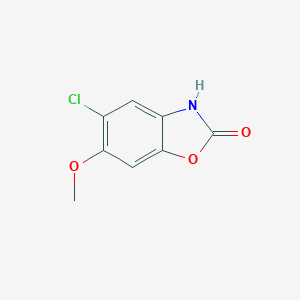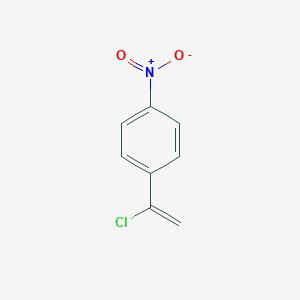
Styrene, alpha-chloro-p-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styrene, alpha-chloro-p-nitro- is a chemical compound that has been widely used in various industries for many years. It is commonly known as SAN and is used in the production of plastics, resins, and other materials. SAN is a highly reactive compound, and its use has been linked to various health concerns. In
Mécanisme D'action
The mechanism of action of SAN is not well understood. It is believed to act as a reactive electrophile, which can react with various nucleophiles in biological systems. SAN has been shown to react with DNA, resulting in the formation of adducts that can cause mutations and other genetic damage.
Effets Biochimiques Et Physiologiques
SAN has been shown to have various biochemical and physiological effects. It has been found to be genotoxic, mutagenic, and carcinogenic in various in vitro and in vivo studies. SAN exposure has also been linked to various health concerns, including respiratory and skin irritation, liver and kidney damage, and reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
SAN has several advantages for use in lab experiments. It is a highly reactive compound, making it useful for studying nucleophilic substitution reactions. It is also readily available and relatively inexpensive. However, SAN has several limitations, including its toxicity and potential health risks. Careful handling and disposal procedures must be followed to ensure the safety of laboratory personnel and the environment.
Orientations Futures
There are several future directions for research on SAN. One area of interest is the development of safer and more environmentally friendly alternatives to SAN in the production of polymers. Another area of interest is the study of the mechanism of action of SAN and its potential role in DNA damage and cancer development. Additionally, further research is needed to fully understand the health risks associated with SAN exposure and to develop effective strategies for minimizing these risks.
Conclusion:
In conclusion, SAN is a highly reactive compound that has been widely used in various industries for many years. Its use has been linked to various health concerns, including genotoxicity, mutagenicity, and carcinogenicity. Despite its potential health risks, SAN has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of SAN and its potential health risks, as well as to develop safer and more environmentally friendly alternatives to SAN in the production of polymers.
Méthodes De Synthèse
The synthesis of SAN involves the reaction of styrene with alpha-chloronitrobenzene in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of SAN. The reaction is exothermic and requires careful control of temperature and pressure.
Applications De Recherche Scientifique
SAN has been extensively studied for its potential use as a monomer in the production of polymers. It has been found to have excellent mechanical and thermal properties, making it a desirable material for various applications. SAN has also been studied for its potential use in the production of biodegradable polymers, which could have significant environmental benefits.
Propriétés
Numéro CAS |
10140-97-3 |
|---|---|
Nom du produit |
Styrene, alpha-chloro-p-nitro- |
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
1-(1-chloroethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-5H,1H2 |
Clé InChI |
XTDAYGDHDWTKHX-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canonique |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Autres numéros CAS |
10140-97-3 |
Synonymes |
α-Chloro-p-nitrostyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



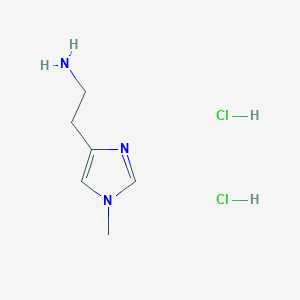
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
